4-cyclopropyl-3-(3-nitrophenyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopropyl-3-(3-nitrophenyl)-4H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a cyclopropyl group and a nitrophenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-3-(3-nitrophenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropyl hydrazine with 3-nitrobenzoyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-3-(3-nitrophenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed
Reduction: 4-cyclopropyl-3-(3-aminophenyl)-4H-1,2,4-triazole.
Oxidation: Corresponding oxides of the compound.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
4-cyclopropyl-3-(3-nitrophenyl)-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-3-(3-nitrophenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropyl group may enhance the compound’s binding affinity and specificity for its target. The triazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-cyclopropyl-3-(3-aminophenyl)-4H-1,2,4-triazole: Similar structure but with an amino group instead of a nitro group.
4-cyclopropyl-3-(4-nitrophenyl)-4H-1,2,4-triazole: Similar structure but with the nitro group in a different position.
4-cyclopropyl-3-(3-nitrophenyl)-4H-1,2,3-triazole: Similar structure but with a different triazole ring.
Uniqueness
4-cyclopropyl-3-(3-nitrophenyl)-4H-1,2,4-triazole is unique due to the specific positioning of the nitro group and the presence of the cyclopropyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H10N4O2 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
4-cyclopropyl-3-(3-nitrophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C11H10N4O2/c16-15(17)10-3-1-2-8(6-10)11-13-12-7-14(11)9-4-5-9/h1-3,6-7,9H,4-5H2 |
InChI Key |
FUGQWTVLLGWXLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NN=C2C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.